![molecular formula C17H21N3O3S2 B2804006 Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate CAS No. 476465-88-0](/img/structure/B2804006.png)
Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate
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Description
Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate, also known as EPPTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Enzyme Inhibition and Binding Analysis
A study highlighted the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which demonstrated potent in vitro inhibitory potential against the urease enzyme. These compounds, through enzyme inhibitory kinetics and in silico studies, were identified as competitive inhibitors, suggesting their value in therapeutic drug design due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Glutaminase Inhibition for Therapeutic Potential
Another research effort focused on synthesizing and evaluating BPTES analogs as glutaminase inhibitors to explore their therapeutic potential. These analogs, particularly designed to improve drug-like molecular properties and solubility, showed promising in vitro and in vivo activity against human lymphoma B cells, indicating their potential in cancer treatment strategies (Shukla et al., 2012).
Antimicrobial Activity
Compounds incorporating the thiadiazole moiety have been synthesized and assessed for their antimicrobial properties. These compounds demonstrated activity against various bacteria and fungi, particularly B. subtilis and C. albicans, showcasing their potential in addressing microbial resistance issues (Önkol et al., 2008).
Anticancer Agents
Research on novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has yielded compounds with significant anticancer activities. Through structural and in vitro evaluations, these compounds were identified as potent agents against hepatocellular carcinoma, providing insights into the development of new anticancer therapeutics (Gomha et al., 2017).
properties
IUPAC Name |
ethyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-3-13(15(22)23-4-2)24-17-20-19-16(25-17)18-14(21)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWBSHJJFIYCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate |
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